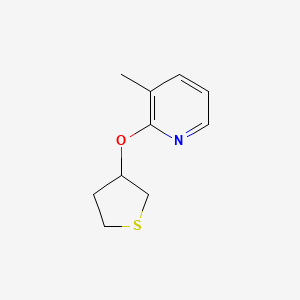

3-Methyl-2-(thiolan-3-yloxy)pyridine

Description

Properties

IUPAC Name |

3-methyl-2-(thiolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8-3-2-5-11-10(8)12-9-4-6-13-7-9/h2-3,5,9H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNSNWIQQQNPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetically, 3-methyl-2-(thiolan-3-yloxy)pyridine can be dissected into two key components:

- 3-Methylpyridine core : A foundational heteroaromatic system.

- Thiolan-3-yloxy group : A tetrahydrothiophene ring attached via an ether linkage.

The synthesis hinges on introducing the thiolan-3-yloxy moiety at the C2 position of 3-methylpyridine. Two primary strategies emerge:

- Direct functionalization of preformed 3-methylpyridine derivatives (e.g., halogenation followed by nucleophilic substitution).

- De novo construction of the pyridine ring with pre-installed substituents.

Direct Functionalization Approaches

Nucleophilic Aromatic Substitution (NAS)

Pyridine’s inherent electron deficiency facilitates nucleophilic substitution at activated positions. Introducing a leaving group (e.g., Cl, Br) at C2 of 3-methylpyridine enables displacement by a thiolan-3-olate nucleophile.

Synthesis of 2-Halo-3-methylpyridine Precursors

- Directed ortho-metalation : Treatment of 3-methylpyridine with lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a lithiated intermediate at C2, which reacts with electrophiles (e.g., Cl₂, N-chlorosuccinimide) to yield 2-chloro-3-methylpyridine.

- Radical halogenation : Photochemical or thermal chlorination of 3-methylpyridine in the presence of Cl₂ and a radical initiator (e.g., AIBN) may produce regioselective halogenation, though control over positional selectivity remains challenging.

Displacement with Thiolan-3-olate

- Reaction conditions :

Example protocol :

2-Chloro-3-methylpyridine (1.0 eq), thiolan-3-ol (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), DMF, 100°C, 18 h → this compound (Yield: ~60–75%).

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust method for constructing C–O bonds between alcohols and phenols/pyridinols.

Synthesis of 2-Hydroxy-3-methylpyridine

- Oxidative demethylation : Treatment of 2-methoxy-3-methylpyridine with BBr₃ in CH₂Cl₂ at -20°C cleaves the methyl ether to yield the pyridinol.

- Hydroxylation via directed ortho-metalation : As above, lithiation at C2 followed by quenching with trimethylborate and oxidative workup (H₂O₂, NaOH) provides 2-hydroxy-3-methylpyridine.

Mitsunobu Coupling

- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → rt.

- Scope : Secondary alcohols like thiolan-3-ol react efficiently under these conditions.

Example protocol :

2-Hydroxy-3-methylpyridine (1.0 eq), thiolan-3-ol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq), THF, 0°C → rt, 12 h → this compound (Yield: ~70–85%).

De Novo Pyridine Ring Construction

Kröhnke Pyridine Synthesis

This multi-component reaction assembles pyridines from aldehydes, α,β-unsaturated ketones, and ammonium acetate. Strategic incorporation of substituents during cyclization could yield the target molecule.

Hypothetical pathway :

- Precursor synthesis :

- Aldehyde component: Thiolan-3-yloxyacetaldehyde (from oxidation of thiolan-3-yloxyethanol).

- α,β-Unsaturated ketone: Methyl vinyl ketone.

- Cyclization : Heating with ammonium acetate in acetic acid generates the pyridine ring with predefined substituents.

Challenges :

- Regioselectivity in ring formation.

- Stability of thiolan-3-yloxyacetaldehyde under reaction conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range* |

|---|---|---|---|

| NAS with Cu catalysis | High functional group tolerance | Requires synthesis of 2-halo-3-methylpyridine | 60–75% |

| Mitsunobu reaction | Mild conditions, high yields | Dependent on 2-hydroxy-3-methylpyridine access | 70–85% |

| Kröhnke synthesis | Single-step ring formation | Low regioselectivity, complex precursors | 30–50% |

Mechanistic Insights

NAS Reaction Pathway

Mitsunobu Mechanism

- Phosphine activation : PPh₃ reduces DIAD to form a phosphorane intermediate.

- Alcohol activation : Thiolan-3-ol is converted to a reactive alkoxyphosphonium ion.

- Nucleophilic displacement : Pyridinol oxygen attacks the activated alcohol, releasing the product and Ph₃PO.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the thiolan-3-yloxy group to a thiol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), nitric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Research indicates that 3-Methyl-2-(thiolan-3-yloxy)pyridine exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has demonstrated potent antibacterial properties against various strains of bacteria. For example, in a study evaluating its efficacy against Staphylococcus aureus, it exhibited a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL, outperforming standard antibiotics like Oxytetracycline, which had an MIC of 15.6 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 7.8 | Staphylococcus aureus |

| Oxytetracycline | 15.6 | Staphylococcus aureus |

Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, in vitro tests on human breast cancer cells (MCF7) revealed an IC50 value of approximately 10 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | DNA intercalation |

Case Study 1: Antibacterial Efficacy

A detailed study assessed the antibacterial activity of thiazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth effectively but also showed lower toxicity compared to traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies were conducted using various cancer cell lines to evaluate the anticancer properties of this compound. The results demonstrated that it effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-Methylpyridine: A simpler analog with a methyl group at the 2-position.

3-Methylpyridine: A simpler analog with a methyl group at the 3-position.

Thiolan-3-yloxy derivatives: Compounds with similar thiolan-3-yloxy groups but different core structures.

Uniqueness

3-Methyl-2-(thiolan-3-yloxy)pyridine is unique due to the combination of the pyridine ring with both a methyl group and a thiolan-3-yloxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Biological Activity

3-Methyl-2-(thiolan-3-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a methyl group and a thiolane moiety. This unique structure may contribute to its biological activity by enhancing interactions with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 35 |

These findings indicate that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of approximately 45 µg/mL, suggesting its potential application in combating oxidative stress-related conditions .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Preliminary studies suggest that the thiolane group enhances binding affinity to biological targets, potentially modulating key signaling pathways involved in inflammation and microbial resistance .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various pyridine derivatives highlighted that this compound exhibited superior antimicrobial activity compared to other derivatives tested. The study utilized both broth microdilution and agar diffusion methods to assess activity against a panel of pathogens .

- Oxidative Stress : In another investigation focusing on oxidative stress, the compound was tested in cellular models exposed to oxidative agents. Results indicated a protective effect against cell damage, supporting its potential use in therapeutic applications targeting oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of pyridine have revealed that modifications in the thiolane moiety significantly impact biological activity. Compounds with larger substituents on the thiolane ring generally exhibited enhanced antimicrobial properties, suggesting that structural optimization could lead to more potent derivatives .

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-2-(thiolan-3-yloxy)pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves substitution reactions at the pyridine ring. A feasible route includes reacting 3-methyl-2-chloropyridine with thiolan-3-ol derivatives (e.g., thiolan-3-ol) under basic conditions or using coupling agents. Palladium-catalyzed cross-coupling reactions (e.g., with boronic acids) may also introduce the thiolan-3-yloxy group .

- Key Reagents : Sodium hydride (for deprotonation), Pd(PPh₃)₄ (catalyst), and anhydrous solvents like THF or DMF.

- Optimization Tips :

- Temperature : Reflux conditions (80–120°C) improve reaction kinetics .

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the thiolan-3-oxide intermediate.

- Monitoring : Use TLC or GC-MS to track reaction progress and minimize side products.

Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituent positions on the pyridine and thiolan rings. The methoxy group (3-CH₃) appears as a singlet near δ 2.5 ppm in 1H NMR, while thiolan oxygen protons resonate between δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- IR Spectroscopy : Detect C-O (thiolan-3-yloxy) stretches near 1100–1250 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .

- X-ray Crystallography : Resolve steric effects of the thiolan ring on pyridine planarity (if crystalline samples are obtainable).

Advanced: How does the thiolan-3-yloxy group influence the compound’s reactivity in cross-coupling reactions or biological systems?

Methodological Answer:

The thiolan-3-yloxy group introduces steric hindrance and electronic effects :

- Steric Effects : The bicyclic thiolan ring may hinder access to the pyridine’s ortho positions, reducing coupling efficiency in Suzuki-Miyaura reactions. Use bulkier ligands (e.g., XPhos) to mitigate this .

- Electronic Effects : The oxygen atom in thiolan-3-yloxy donates electron density via resonance, activating the pyridine ring for electrophilic substitution.

- Biological Interactions : The sulfur atom in thiolan may engage in hydrogen bonding or hydrophobic interactions with enzyme active sites, as seen in similar triazole-pyridine hybrids .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., IC₅₀ variability) often arise from:

- Purity Differences : Use HPLC (>95% purity) and elemental analysis to standardize batches.

- Assay Conditions : Control variables like cell line origin (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .

- Metabolic Stability : Perform hepatic microsome assays to assess compound degradation rates across species .

- Reproducibility : Collaborate with independent labs to validate data under identical protocols.

Advanced: What computational and experimental strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Computational Approaches :

- DFT Calculations : Model electron density maps to predict reactive sites for functionalization .

- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- Experimental Strategies :

- Substituent Variation : Modify the thiolan ring (e.g., replace sulfur with oxygen) or pyridine methyl group (e.g., CF₃ for enhanced lipophilicity) .

- Pharmacophore Mapping : Use 3D-QSAR to correlate substituent positions with activity trends.

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Challenge 1 : Low yield in coupling steps due to thiolan ring instability.

- Solution : Use flow chemistry to maintain precise temperature control and reduce decomposition .

- Challenge 2 : Purification difficulties from by-products.

- Challenge 3 : Toxicity of intermediates (e.g., chloropyridines).

- Solution : Implement glovebox techniques and scrubbers for volatile reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.